Ethyl 6-amino-1H-indole-5-carboxylate
Overview
Description
Ethyl 6-amino-1H-indole-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole core with an ethyl ester group at the 5-position and an amino group at the 6-position. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Ethyl 6-amino-1H-indole-5-carboxylate, also known as 1H-INDOLE-5-CARBOXYLIC ACID,6-AMINO-,ETHYL ESTER, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can affect various biochemical pathways . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with the viral replication pathway.
Result of Action
Given the diverse biological activities of indole derivatives , this compound may exert various effects at the molecular and cellular levels, depending on its specific targets and mode of action.
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that Ethyl 6-amino-1H-indole-5-carboxylate could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-1H-indole-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.
Nucleophilic Substitution: Under basic conditions, a nucleophilic substitution reaction introduces the amino group at the 6-position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the nucleophilic substitution and esterification reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-amino-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly used.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
Ethyl 6-amino-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Ethyl 6-amino-1H-indole-5-carboxylate can be compared with other indole derivatives:
Similar Compounds: Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives.
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and diverse reactivity make it a valuable subject of study for scientists and researchers.
Properties
IUPAC Name |
ethyl 6-amino-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)8-5-7-3-4-13-10(7)6-9(8)12/h3-6,13H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKVDBDWLMMDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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